N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a heterocyclic acetamide derivative combining a pyrazole and isoindoline-1,3-dione moiety. Its molecular formula is C₁₅H₁₄N₄O₃, with a molecular weight of 298.30 g/mol . The compound features a pyrazole ring substituted with two methyl groups at positions 1 and 3, linked via an acetamide bridge to a 1,3-dioxoisoindolin-2-yl group.
Key synthesis steps for related pyrazole-acetamide intermediates (e.g., N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide) involve acetylation of 1,3-dimethyl-1H-pyrazol-5-amine with acetic anhydride, followed by purification via crystallization . The target compound likely requires additional steps to introduce the isoindolin-dione group, possibly through reactions with phthalic anhydride derivatives.
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-7-12(18(2)17-9)16-13(20)8-19-14(21)10-5-3-4-6-11(10)15(19)22/h3-7H,8H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWPTOFNBLICTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with methyl groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the acetamide group: The methylated pyrazole is reacted with chloroacetyl chloride to introduce the acetamide group.
Formation of the phthalimide moiety: The final step involves the reaction of the acetamide derivative with phthalic anhydride to form the phthalimide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or pyrazoles.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 376.44 g/mol. Its structure includes a pyrazole moiety linked to an isoindolinone, which is critical for its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been evaluated for its ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting potential applications in oncology.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that compounds with isoindolinone derivatives showed significant cytotoxic effects on breast and lung cancer cells, indicating that this compound may share similar mechanisms of action .
Anti-inflammatory Properties
Another area of research involves the anti-inflammatory effects of pyrazole derivatives. The compound has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. These activities suggest its potential use in treating inflammatory diseases.
Case Study:
Research in Pharmacological Reports highlighted the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis, showing reduced swelling and pain .
Neuroprotective Effects
Neuroprotection is another promising application. Studies indicate that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis.
Case Study:
A publication in Neuroscience Letters reported that certain pyrazole derivatives could enhance neuronal survival under stress conditions, hinting at their potential utility in neurodegenerative diseases like Alzheimer's .
Pharmacological Insights
The pharmacological profile of this compound suggests it may act through multiple pathways:
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Differences: The target compound and its pyrazole-based analogs (e.g., Compound 13 ) share a methyl-substituted pyrazole core. In contrast, pyridazinone derivatives (e.g., FPR2 agonists) feature a 1,2-diazine ring, which confers distinct electronic properties and receptor-binding capabilities .
Biological Activity: Pyridazinone-acetamide analogs exhibit potent FPR2 agonist activity, activating calcium mobilization and chemotaxis in human neutrophils . The absence of a pyridazinone ring in the target compound suggests divergent biological targets, though its discontinued status precludes confirmed data . The amine-substituted analog (2-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide) serves as a versatile intermediate for further functionalization, such as coupling with carboxylic acids or acyl chlorides .
Synthetic Complexity :
- The target compound requires multi-step synthesis, including pyrazole amidation and isoindolin-dione incorporation. This contrasts with simpler intermediates like Compound 13, which is synthesized in 70% yield via single-step acetylation .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The isoindolin-dione moiety in the target compound may participate in directional hydrogen-bonding networks, as observed in Etter’s graph-set analysis of molecular crystals . Such interactions could influence crystallization behavior and stability.
- Solubility: The dioxoisoindolinyl group likely reduces solubility in polar solvents compared to amine-substituted analogs (e.g., 2-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide), which possess a primary amine for protonation .
Challenges and Discontinuation
The discontinuation of the target compound (as noted in ) may stem from:
- Synthetic Difficulties : Low yields or purification challenges during isoindolin-dione incorporation.
- Stability Issues : Susceptibility of the dioxoisoindolinyl group to hydrolysis or photodegradation.
- Lack of Biological Relevance: Preliminary screenings may have shown insufficient activity compared to pyridazinone-based FPR agonists .
Biological Activity
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural components:
- Pyrazole moiety : The presence of a 1,3-dimethylpyrazole ring contributes to the compound's potential biological activity.
- Isoindolinone unit : The 1,3-dioxoisoindolin-2-yl group adds to the complexity and may influence interactions with biological targets.
The molecular formula is , with a molecular weight of approximately 284.31 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the pyrazole ring : This can be achieved through cyclization reactions involving hydrazines and suitable carbonyl compounds.
- Coupling with isoindolinone derivatives : The dioxoisoindolinone is synthesized separately and then coupled with the pyrazole moiety using acylation or similar methods.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, IC50 values were reported in the range of 5.00–29.85 µM against SH-SY5Y and C6 glioma cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | C6 | 5.13 |
| 5-FU (Control) | C6 | 8.34 |
| This compound | SH-SY5Y | 5.00 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest .
The mechanism by which this compound exerts its effects includes:
- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit cell proliferation by inducing cell cycle arrest at various phases (G0/G1 and S phases).
- Induction of Apoptosis : Flow cytometry analyses have shown an increase in apoptotic cells upon treatment with this compound .
Case Studies
Several case studies have been conducted to explore the biological activity of pyrazole derivatives:
Study on Cytotoxic Effects
A study published in 2024 examined a series of pyrazole derivatives for their cytotoxic effects on glioma cells. Among these compounds, this compound was identified as one of the most potent agents with selective toxicity towards cancer cells while sparing healthy cells .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) has revealed that modifications to the pyrazole and isoindolinone moieties can significantly impact biological activity. For example, substituents on the aromatic rings can enhance binding affinity to specific targets involved in cancer progression .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
